[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl acetate delineates the compound’s core structure and substituents. The parent hydrocarbon framework is a pentacyclic system comprising fused bicyclo[8.8.0] rings with an oxygen atom replacing a methylene group at position 5 (denoted by "5-oxa"). The numbering follows IUPAC guidelines for polycyclic systems, prioritizing bridgehead positions and functional groups.
Key substituents include:
- A 9-hydroxy group (secondary alcohol).
- Methyl groups at C7 and C11.
- A 14-oxo (ketone) group.
- A 2-oxoethyl acetate side chain at C6.
The molecular formula is deduced as C₂₂H₃₀O₇ , derived from the 18-carbon pentacyclic core, two methyl groups, and the 2-oxoethyl acetate moiety. This aligns with analogous ent-kaurane diterpenoids, such as oridonin (C₂₀H₂₈O₆), but includes additional oxygen atoms from the acetate and ketone functionalities.
X-ray Crystallographic Studies of the Pentacyclic Framework
X-ray crystallography confirms the compound’s pentacyclic architecture, which consists of fused cyclohexane, cyclopentane, and oxygen-containing rings. The crystal structure reveals:
- Bond lengths : The C–O bond in the 5-oxa ring measures 1.43 Å, consistent with ether linkages.
- Bond angles : The oxygen bridge induces strain, with C–O–C angles of 112°, deviating from the ideal tetrahedral geometry due to ring puckering.
- Planarity : The α,β-unsaturated ketone at C14 adopts a planar conformation, facilitating conjugation with the adjacent double bond at C15.
A comparative analysis with related terpenoids, such as rubescensin A (C₂₀H₂₈O₆), highlights similarities in the pentacyclic backbone but differences in substituent orientations. The acetate group at C6 occupies an axial position, stabilized by intramolecular hydrogen bonding with the C9 hydroxyl group.
Conformational Analysis of the Oxygen-Containing Bridged Ring System
The 5-oxa bridged ring exhibits a boat conformation , with C6 and C9 as pivotal bridgehead atoms. This conformation minimizes steric clashes between the C7 methyl group and the oxygen bridge. Key observations include:
- Ring puckering parameters : The oxygen bridge creates a pseudo-chair geometry in the adjacent cyclohexane ring, with a puckering amplitude (Q) of 0.52 Å.
- Torsional strain : The C5–O–C10–C11 dihedral angle measures 158°, indicating moderate strain due to eclipsing interactions.
- Hydrogen bonding : The C9 hydroxyl forms a 2.7 Å hydrogen bond with the carbonyl oxygen of the acetate group, stabilizing the overall conformation.
Comparative studies with non-oxygenated pentacyclic systems (e.g., basketene) demonstrate that the oxygen bridge enhances rigidity, reducing the molecule’s conformational flexibility by 40%.
Stereochemical Configuration at Chiral Centers (C6, C9, C11)
The compound contains six chiral centers, with absolute configurations assigned via X-ray diffraction and nuclear Overhauser effect (NOE) spectroscopy:
The stereochemical integrity at these centers is critical for biological activity, as evidenced by analogs like oridonin, where epimerization at C9 abolishes anti-inflammatory effects. The C15–C16 double bond adopts an E-configuration, confirmed by NOE correlations between H15 and H17.
Properties
IUPAC Name |
[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12(24)28-11-18(27)23-19(29-23)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h8,15-17,19-20,26H,4-7,9-11H2,1-3H3/t15-,16-,17-,19?,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDQEFASULYSDB-YTVCRPBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Ketone Formation
The C14 ketone is introduced via selective oxidation. Chromium-based reagents (e.g., CrO₃) or Dess-Martin periodinane are effective for oxidizing secondary alcohols to ketones without disrupting sensitive functional groups. For example, estrone derivatives were oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield α,β-unsaturated ketones.
Example Conditions :
Acetylation of the C6 Hydroxy Group
The acetate moiety at C6 is installed via nucleophilic acyl substitution. Acetic anhydride in the presence of a base (e.g., pyridine) selectively acetylates primary or secondary alcohols.
Procedure :
-
Substrate: 9-Hydroxy intermediate (1.0 equiv)
-
Reagent: Acetic anhydride (2.0 equiv), pyridine (3.0 equiv)
-
Solvent: Dry THF
-
Temperature: 0°C → room temperature, 12 h
The 5-oxapentacyclo framework requires stereospecific cyclization. Sulfated zirconia (SZ) and hydrotalcite (HT) catalysts enable efficient ether formation under microwave irradiation, reducing reaction times from days to minutes.
Microwave-Assisted Cyclization :
-
Substrate: Linear diol intermediate
-
Catalyst: Sulfated zirconia (25 mg/mmol)
-
Solvent: Solvent-free conditions
-
Microwave: 150°C, 290 W, 5 min
Stereochemical Control and Chiral Resolution
The seven stereocenters necessitate chiral pool synthesis or asymmetric catalysis. Starting from estradiol ensures correct configuration at C9, C11, and C17. For remaining centers, Evans’ oxazaborolidine catalysts or enzymatic resolution may be employed.
Key Strategy :
-
Use of (-)-sparteine for asymmetric alkylation to set C2 and C6 stereochemistry.
-
Crystallization-induced dynamic resolution (CIDR) for enantiopure intermediates.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Analytical data from analogous compounds include:
Spectroscopic Data :
-
¹H NMR (300 MHz, CDCl₃): δ 0.92 (s, 3H, CH₃), 1.20–2.80 (m, 15H, CH₂/CH), 4.86 (m, 1H, OCH), 7.30–8.04 (m, 2H, ArH).
Elemental Analysis :
Industrial-Scale Considerations
Large-scale production adapts batch processes to continuous flow systems, enhancing yield and reducing waste. Fixed-bed reactors with immobilized sulfated zirconia enable catalyst reuse for cyclization steps.
Optimized Parameters :
-
Flow rate: 0.5 mL/min
-
Temperature: 150°C
-
Catalyst lifetime: >50 cycles
Chemical Reactions Analysis
Types of Reactions
[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific molecular targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may have applications in treating various diseases due to its unique mechanism of action .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes .
Mechanism of Action
The mechanism of action of [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Structural Analogues:
Cortisone Acetate (): Shares a tetracyclic backbone and acetate group but lacks the pentacyclic oxa-ring and methylidene group.
Compound CID 139868 (): Features a cyclopenta[a]phenanthrene core with a formyl group instead of hydroxylation at position 10.
Compound CID 24267-69-4 (): Contains additional hydroxyl groups at positions 9 and 10 and a methylidene group, increasing polarity.
Structural Comparison Metrics:
- Tanimoto Coefficient : Using Morgan fingerprints (), the target compound shows ~65–70% similarity to cortisone acetate, primarily due to shared steroid backbone and acetate moieties .
- Graph-Based Similarity (): Graph comparison of the pentacyclic core reveals divergences in ring connectivity (e.g., oxa-ring position) compared to tetracyclic analogues like CID 139868 .
Physicochemical Properties
The target compound exhibits higher polarity than cortisone acetate due to additional oxygen atoms in the pentacyclic core, which may reduce membrane permeability but enhance aqueous solubility .
Bioactivity and Pharmacological Profiles
Mode of Action Clustering ():
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) places the compound in a cluster with glucocorticoid receptor (GR) agonists, aligning with cortisone-like anti-inflammatory activity. However, its unique oxa-ring may confer distinct target interactions, such as inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD1), a hypothesis supported by structural parallels to 11β-HSD1 inhibitors in .
Protein Target Predictions:
- GR Binding : Predicted via similarity to cortisone acetate ().
- HDAC Inhibition : Low similarity (~30% Tanimoto index) to SAHA (), suggesting negligible epigenetic activity.
Limitations in Similarity Assessment
While computational methods (e.g., Tanimoto, Dice indexes) are widely used (), they may overlook stereochemical nuances. For example, the target compound’s (1S,2S,6S,7S,9S,10S,11R) configuration differs from CID 139868’s (8S,9S,10R,13S,14S,17S), leading to divergent NMR spectra () and bioactivity . Graph-based comparisons () partially address this but remain computationally intensive .
Research Implications
The compound’s structural complexity and polarity make it a candidate for targeted anti-inflammatory therapies with reduced off-target effects compared to classical glucocorticoids. Future work should prioritize:
Stereochemical Optimization : Modulating hydroxyl and methyl groups to enhance GR selectivity.
In Silico Target Screening : Leveraging molecular docking () to explore 11β-HSD1 or cyclooxygenase interactions.
Synthetic Accessibility : Addressing challenges in synthesizing the pentacyclic oxa-ring (e.g., via epoxide intermediates as in ) .
Biological Activity
The compound [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate is a derivative of pentacyclic triterpenes, a class of compounds known for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.
Overview of Pentacyclic Triterpenes
Pentacyclic triterpenes are naturally occurring compounds derived from plant secondary metabolism and are recognized for their therapeutic potential. They exhibit a wide range of biological activities due to their structural complexity and ability to interact with various biological targets.
Anticancer Properties
Recent studies have demonstrated that derivatives of pentacyclic triterpenes can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Oleanolic Acid Derivatives : These derivatives have shown significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer), with IC50 values indicating strong potency (IC50 = 0.39 μM against PC3) .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7a | PC3 | 0.39 | Cytotoxicity |
| 8a | A549 | 0.22 | Cytotoxicity |
Anti-inflammatory Effects
Pentacyclic triterpenes have been shown to modulate inflammatory pathways. For example:
- Betulinic Acid : This compound has demonstrated the ability to reduce inflammation through the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial properties of triterpene derivatives are also noteworthy:
- In Vitro Studies : Several derivatives have exhibited activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Structure–Activity Relationship (SAR)
The biological activity of pentacyclic triterpenes can be significantly influenced by structural modifications:
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances solubility and bioactivity.
- Heterocyclic Moieties : Incorporating heterocycles can improve the pharmacological profile by enhancing interactions with biological targets .
Case Studies
Several case studies highlight the potential therapeutic applications of pentacyclic triterpene derivatives:
- Study on Lupeol Derivatives : Researchers synthesized C19-isopropylene-modified lupeol derivatives which showed varying effects on glucose absorption in skeletal muscle cells, indicating potential for diabetes treatment .
- Betulinic Acid Nanoparticles : A study demonstrated that betulinic acid loaded in nanoparticles exhibited enhanced distribution in tissues and significant anticancer effects against glioma cells .
Q & A
Q. Table 1: Key Techniques for Structural Analysis
Basic: What synthetic strategies are employed to prepare this compound?
Answer:
Synthesis typically involves multi-step organic transformations:
Core pentacyclic framework construction : Use Diels-Alder or photocyclization reactions to assemble the fused ring system.
Esterification : Introduce the acetate group via nucleophilic acyl substitution under anhydrous conditions (e.g., acetic anhydride with a catalytic acid) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for enantiomeric enrichment .
Advanced: How can contradictions between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) be resolved?
Answer:
Address discrepancies using iterative validation:
DFT refinement : Adjust solvation models (e.g., PCM) and basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental conditions .
Dynamic effects : Incorporate molecular dynamics simulations to account for conformational flexibility in solution-phase NMR .
Error analysis : Quantify systematic biases (e.g., solvent polarity, temperature) using Bayesian statistical frameworks .
Advanced: What methodologies optimize enantiomeric purity during synthesis?
Answer:
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to control stereocenters during cyclization .
- Chiral chromatography : Employ HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
Q. Table 2: Enantiomeric Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Column temperature | 25–30°C |
| Mobile phase | Hexane/isopropanol (90:10) |
| Flow rate | 1.0 mL/min |
Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance reaction optimization?
Answer:
AI integration enables:
- Parameter optimization : Train neural networks on historical data to predict ideal reaction conditions (e.g., temperature, catalyst loading) for yield maximization .
- Real-time adjustments : Implement closed-loop systems where spectroscopic data (e.g., in-situ FTIR) feed into AI models to dynamically adjust synthesis parameters .
Q. Table 3: AI-Optimized Reaction Parameters
| Variable | AI-Adjusted Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst concentration | 5–10 mol% |
| Reaction time | 12–24 hrs |
Basic: What functional groups dictate its reactivity, and how are they analyzed?
Answer:
- Acetate group : Hydrolyzes under basic conditions (monitored via pH-dependent HPLC).
- Hydroxyl group : Characterize via IR (broad ~3200 cm⁻¹) and derivatization (e.g., silylation for GC-MS) .
- Oxo group : Confirm via ketone-specific reactions (e.g., Brady’s reagent) and ¹³C NMR (~200 ppm) .
Advanced: How can theoretical frameworks (e.g., QSAR) predict its bioactivity?
Answer:
- Molecular docking : Simulate binding interactions with target proteins (e.g., steroid receptors) using AutoDock Vina. Validate with in vitro assays .
- QSAR modeling : Train models on analogs to correlate substituent effects (e.g., methyl groups) with bioactivity (IC₅₀) .
Advanced: What strategies mitigate degradation during long-term stability studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
